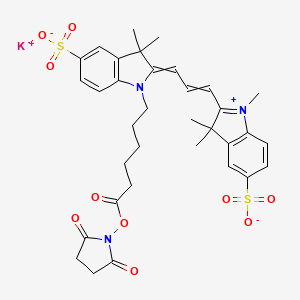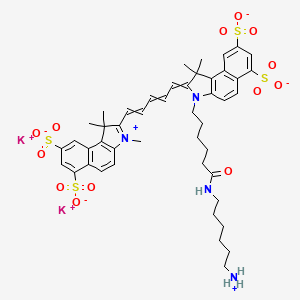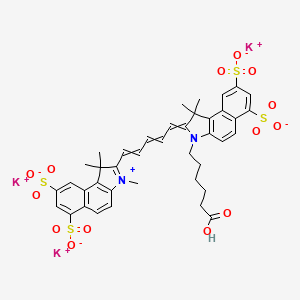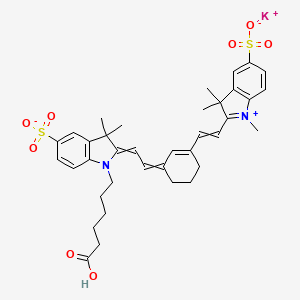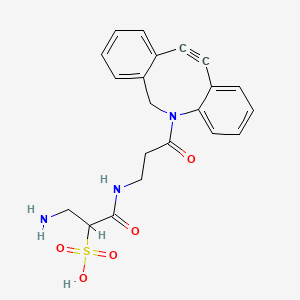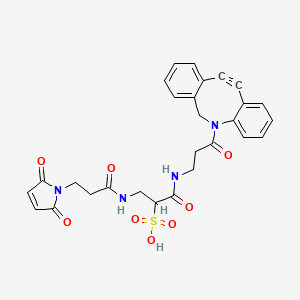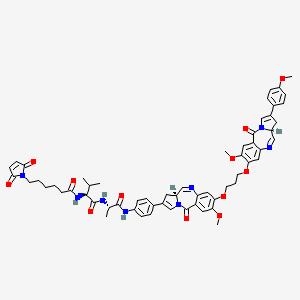
Mc-Val-Ala-pbd
Vue d'ensemble
Description
Talirine, également connue sous le nom de vadastuximab talirine, est un conjugué anticorps-médicament. Il se compose d'un anticorps monoclonal anti-CD33 conjugué à des dimères de pyrrolobenzodiazépine. Ce composé est principalement utilisé dans le traitement de la leucémie myéloïde aiguë (LMA) en raison de sa capacité à cibler CD33, un récepteur transmembranaire exprimé sur les cellules de lignée myéloïde .
Applications De Recherche Scientifique
Talirine has been extensively studied for its applications in the treatment of acute myeloid leukemia. It has shown promising results in clinical trials, demonstrating significant antileukemic activity and a tolerable safety profile . Additionally, talirine is being investigated for its potential use in combination therapies with hypomethylating agents, which may enhance its efficacy . Beyond oncology, talirine’s mechanism of action and targeted delivery system make it a valuable tool in the study of antibody-drug conjugates and targeted cancer therapies .
Analyse Biochimique
Biochemical Properties
Mc-Val-Ala-pbd plays a crucial role in biochemical reactions, particularly in the context of ADCs. It interacts with various enzymes, proteins, and other biomolecules to exert its effects. The cleavable linker in this compound is designed to be stable in the bloodstream but cleaved by specific enzymes, such as cathepsin B, within the target cells . This cleavage releases the cytotoxic PBD, which then binds to the minor groove of DNA, forming covalent adducts and causing DNA crosslinking . This interaction disrupts DNA replication and transcription, leading to cell death.
Cellular Effects
This compound has significant effects on various types of cells and cellular processes. It influences cell function by targeting and killing cancer cells through DNA crosslinking. This compound affects cell signaling pathways, gene expression, and cellular metabolism by inducing DNA damage and triggering apoptosis . The cytotoxic effects of this compound are primarily observed in rapidly dividing cancer cells, making it an effective component of ADCs for cancer therapy.
Molecular Mechanism
The molecular mechanism of this compound involves its binding interactions with biomolecules, enzyme inhibition, and changes in gene expression. Upon internalization into the target cell, the cleavable linker is processed by lysosomal enzymes, releasing the PBD payload . The PBD then binds to the minor groove of DNA, forming covalent crosslinks that inhibit DNA replication and transcription . This leads to the activation of DNA damage response pathways and ultimately results in cell death.
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound change over time. The stability and degradation of the compound are critical factors in its efficacy. This compound is designed to be stable in the bloodstream but cleaved within the target cells . Long-term effects on cellular function have been observed in both in vitro and in vivo studies, with sustained DNA damage and apoptosis in cancer cells . The temporal dynamics of this compound’s effects are essential for optimizing its therapeutic potential.
Dosage Effects in Animal Models
The effects of this compound vary with different dosages in animal models. Studies have shown that there are threshold effects, where low doses may not be sufficient to induce significant cytotoxicity, while high doses can lead to toxic or adverse effects . The optimal dosage of this compound needs to be carefully determined to maximize its therapeutic efficacy while minimizing toxicity. High doses of this compound have been associated with myelosuppression and other adverse effects .
Metabolic Pathways
This compound is involved in specific metabolic pathways, interacting with enzymes and cofactors that facilitate its activation and degradation. The cleavable linker is processed by lysosomal enzymes, such as cathepsin B, which release the PBD payload . This interaction is crucial for the compound’s cytotoxic effects, as it ensures the selective release of the PBD within the target cells. The metabolic pathways of this compound also influence its stability and efficacy in cancer therapy .
Transport and Distribution
The transport and distribution of this compound within cells and tissues are essential for its therapeutic effects. The compound is designed to be stable in the bloodstream and selectively taken up by target cells . Once internalized, the cleavable linker is processed by lysosomal enzymes, releasing the PBD payload . The distribution of this compound within tissues is influenced by its interactions with transporters and binding proteins, which affect its localization and accumulation in the target cells .
Subcellular Localization
The subcellular localization of this compound is critical for its activity and function. The compound is designed to be internalized into the target cells and processed within the lysosomes . The released PBD payload then localizes to the nucleus, where it binds to the minor groove of DNA and forms covalent crosslinks . This subcellular localization is essential for the compound’s cytotoxic effects, as it ensures the selective targeting of DNA within the cancer cells .
Méthodes De Préparation
Talirine est synthétisée par un processus complexe qui implique la conjugaison de dimères de pyrrolobenzodiazépine à un anticorps monoclonal ciblant CD33. Les dimères de pyrrolobenzodiazépine sont liés à l'anticorps via un lieur dipeptidique clivable, qui est stable dans la circulation sanguine mais libère l'agent cytotoxique lors de l'internalisation par la cellule cible . La production industrielle de talirine implique l'utilisation d'une chimie de conjugaison site-spécifique propriétaire pour assurer un chargement uniforme du médicament .
Analyse Des Réactions Chimiques
Talirine subit plusieurs types de réactions chimiques, principalement impliquant le clivage du lieur et la libération des dimères de pyrrolobenzodiazépine. Ces réactions sont généralement déclenchées par l'environnement acide à l'intérieur des lysosomes, ce qui conduit à la libération de l'agent cytotoxique . Les réactifs couramment utilisés dans ces réactions comprennent les enzymes protéolytiques qui clivent le lieur, ce qui entraîne la formation de l'agent cytotoxique actif .
Applications de la recherche scientifique
Talirine a été largement étudiée pour ses applications dans le traitement de la leucémie myéloïde aiguë. Elle a montré des résultats prometteurs dans les essais cliniques, démontrant une activité antileucémique significative et un profil de sécurité tolérable . De plus, talirine est en cours d'investigation pour son utilisation potentielle dans des thérapies combinées avec des agents hypo-méthylant, ce qui peut améliorer son efficacité . Au-delà de l'oncologie, le mécanisme d'action de talirine et son système de délivrance ciblé en font un outil précieux dans l'étude des conjugués anticorps-médicaments et des thérapies anticancéreuses ciblées .
Mécanisme d'action
Talirine exerce ses effets en se liant au récepteur CD33 à la surface des cellules myéloïdes. Lors de la liaison, le conjugué anticorps-médicament est internalisé et transporté vers les lysosomes, où l'environnement acide déclenche le clivage du lieur et la libération des dimères de pyrrolobenzodiazépine . Ces dimères réticulent ensuite l'ADN, ce qui entraîne la mort cellulaire . Les cibles moléculaires impliquées dans ce processus comprennent le récepteur CD33 et l'ADN à l'intérieur des cellules cibles .
Mécanisme D'action
Talirine exerts its effects by binding to the CD33 receptor on the surface of myeloid cells. Upon binding, the antibody-drug conjugate is internalized and transported to the lysosomes, where the acidic environment triggers the cleavage of the linker and the release of the pyrrolobenzodiazepine dimers . These dimers then crosslink DNA, leading to cell death . The molecular targets involved in this process include the CD33 receptor and the DNA within the target cells .
Comparaison Avec Des Composés Similaires
Talirine est similaire à d'autres conjugués anticorps-médicaments tels que le gemtuzumab ozogamicine et l'inotuzumab ozogamicine, qui ciblent également des antigènes spécifiques sur les cellules cancéreuses et délivrent des agents cytotoxiques . talirine est unique dans son utilisation de dimères de pyrrolobenzodiazépine, qui sont beaucoup plus puissants que les agents cytotoxiques utilisés dans d'autres conjugués anticorps-médicaments . Cette puissance accrue, combinée à la stabilité du lieur clivable, fait de talirine une option de traitement très efficace pour la leucémie myéloïde aiguë .
Propriétés
IUPAC Name |
N-[(2S)-1-[[(2S)-1-[4-[(6aS)-3-[3-[[(6aS)-2-methoxy-8-(4-methoxyphenyl)-11-oxo-6a,7-dihydropyrrolo[2,1-c][1,4]benzodiazepin-3-yl]oxy]propoxy]-2-methoxy-11-oxo-6a,7-dihydropyrrolo[2,1-c][1,4]benzodiazepin-8-yl]anilino]-1-oxopropan-2-yl]amino]-3-methyl-1-oxobutan-2-yl]-6-(2,5-dioxopyrrol-1-yl)hexanamide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C60H64N8O12/c1-35(2)56(65-53(69)11-8-7-9-22-66-54(70)20-21-55(66)71)58(73)63-36(3)57(72)64-41-16-12-37(13-17-41)39-25-42-31-61-47-29-51(49(77-5)27-45(47)59(74)67(42)33-39)79-23-10-24-80-52-30-48-46(28-50(52)78-6)60(75)68-34-40(26-43(68)32-62-48)38-14-18-44(76-4)19-15-38/h12-21,27-36,42-43,56H,7-11,22-26H2,1-6H3,(H,63,73)(H,64,72)(H,65,69)/t36-,42-,43-,56-/m0/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
TWQIMWSQDICMSE-DGCIIGOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)C(C(=O)NC(C)C(=O)NC1=CC=C(C=C1)C2=CN3C(C2)C=NC4=CC(=C(C=C4C3=O)OC)OCCCOC5=C(C=C6C(=C5)N=CC7CC(=CN7C6=O)C8=CC=C(C=C8)OC)OC)NC(=O)CCCCCN9C(=O)C=CC9=O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C[C@@H](C(=O)NC1=CC=C(C=C1)C2=CN3[C@@H](C2)C=NC4=CC(=C(C=C4C3=O)OC)OCCCOC5=C(C=C6C(=C5)N=C[C@@H]7CC(=CN7C6=O)C8=CC=C(C=C8)OC)OC)NC(=O)[C@H](C(C)C)NC(=O)CCCCCN9C(=O)C=CC9=O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C60H64N8O12 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
1089.2 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1342820-51-2 | |
| Record name | Mc-Val-Ala-pbd | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=1342820512 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | TALIRINE MALEIMIDE | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/1Y234W15BL | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
A: Talirine is a pyrrolobenzodiazepine (PBD) dimer and functions as the cytotoxic payload in antibody-drug conjugates (ADCs) []. Its mechanism of action involves sequence-selective alkylation of DNA in the minor groove []. Specifically, Talirine displays a preference for binding to purine-guanine-purine (Pu-G-Pu) sequences []. Upon binding, it forms a covalent bond between the guanine N2 atom and the C11 position of the PBD ring system []. As a dimer, Talirine crosslinks DNA strands, leading to cell cycle arrest and apoptosis, particularly in cells expressing the target antigen of the corresponding ADC [, ].
A: While the provided research articles don't explicitly state the molecular formula and weight of Talirine, they emphasize the presence of two PBD units in its structure [, ]. Each PBD unit inherently possesses a specific molecular formula and weight. For a precise determination of Talirine's formula and weight, further investigation into its exact chemical structure and composition is required. Additionally, the articles don't provide detailed spectroscopic data for Talirine.
A: The research primarily focuses on Talirine's role as a cytotoxic payload in ADCs, exploiting its DNA-damaging properties for anti-cancer therapy [, ]. There is no mention of Talirine possessing catalytic properties or being utilized in catalytic applications. Its primary function revolves around its ability to covalently bind and crosslink DNA, ultimately leading to cell death.
ANone: Although computational chemistry is frequently employed in drug design and development, the provided research papers don’t elaborate on the use of computational methods specifically for Talirine. Information regarding simulations, calculations, or QSAR models related to Talirine isn't explicitly discussed.
A: While the exact SAR of Talirine is not extensively detailed in the provided articles, research on PBDs in general [] suggests that modifications to the core PBD structure, linker, and conjugation strategies can significantly impact the molecule's potency, selectivity, and overall efficacy []. For example, the C8 substituent on the PBD ring system, present in Talirine, has been shown to play a crucial role in stabilizing the DNA adduct []. Additionally, different linkers used to conjugate Talirine to antibodies can affect its release within the target cell, influencing its cytotoxic activity [].
A: The research primarily emphasizes the use of Talirine as a cytotoxic payload within the context of ADCs [, , , , , , , , , , , ]. These ADCs utilize specific formulation strategies to ensure the stability and delivery of Talirine to target cells. Information regarding the stability of free Talirine under various conditions or specific formulation approaches for the isolated compound is not explicitly discussed in the research provided.
A: The provided research focuses mainly on the preclinical and clinical investigation of Talirine-based ADCs, primarily for treating various forms of leukemia [, , , , , , , , , ]. While adherence to safety and ethical considerations is implicit in clinical trial conduct, specific details regarding SHE regulations and compliance are not directly addressed within the scope of these research articles.
A: Research indicates that Talirine, when administered as part of an ADC like Vadastuximab talirine, displays a pharmacokinetic profile characterized by rapid elimination, consistent with target-mediated drug disposition [, ]. This means the drug's clearance is primarily driven by its binding to the target CD33 antigen on leukemia cells [, ]. Notably, in patients in remission or those receiving post-remission therapy, exposure to Talirine appears to be higher, potentially due to a decrease in target-mediated disposition [].
A: Preclinical studies have demonstrated the efficacy of Talirine-based ADCs, particularly Vadastuximab talirine, in various leukemia models [, , , , , , ]. In vitro, it effectively induces cell death in leukemia cell lines expressing CD33 [, , , , , , ]. In vivo, Vadastuximab talirine exhibits antitumor activity in animal models, leading to tumor regression and prolonged survival [, , , , , , ].
A: While the provided research does not delve into specific resistance mechanisms to Talirine, it is known that resistance to ADCs can arise through various mechanisms, including target antigen downregulation or mutations, alterations in ADC internalization or processing, and increased drug efflux [, ]. Further investigation is needed to elucidate specific resistance mechanisms associated with Talirine-based ADCs.
A: Clinical trials evaluating Vadastuximab talirine have revealed a manageable safety profile [, , , , , , ]. The most common adverse events are primarily hematologic, including thrombocytopenia, neutropenia, and anemia, which are often manageable with supportive care [, , , , , , ]. Non-hematologic toxicities are generally mild and include fatigue, nausea, and diarrhea [, , , , , , ].
A: As a cytotoxic payload in ADCs, Talirine utilizes the targeting specificity of monoclonal antibodies to reach cancer cells expressing the target antigen [, ]. This strategy allows for targeted delivery, enhancing efficacy and potentially minimizing off-target effects. In the case of Vadastuximab talirine, the antibody specifically targets the CD33 antigen, primarily found on myeloid leukemia cells [, ].
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


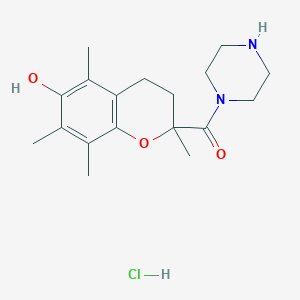
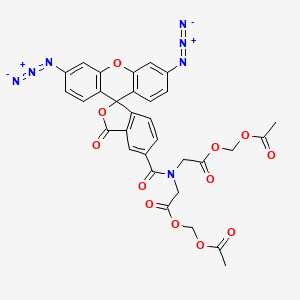
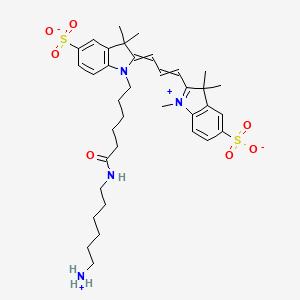
![2-[(E)-3-[1-(5-carboxypentyl)-3,3-dimethyl-5-sulfinooxyindol-2-ylidene]prop-1-enyl]-1,3,3-trimethylindol-1-ium-5-sulfonate](/img/structure/B611057.png)

